molecular formula C13H18N4OS B4245918 2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol

2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol

Cat. No.: B4245918
M. Wt: 278.38 g/mol
InChI Key: BCEQFROPWYFUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the cyclohexylthio group and the ethanol moiety adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol typically involves the condensation of appropriate hydrazines with β-keto esters, followed by cyclization and subsequent functional group modifications. For instance, phenyl hydrazines can be condensed with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, which can then be further reacted to introduce the cyclohexylthio group and the ethanol moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or the cyclohexylthio group.

    Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups in place of the cyclohexylthio group.

Scientific Research Applications

2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol is unique due to the presence of the cyclohexylthio group and the ethanol moiety, which contribute to its distinct chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-(4-cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c18-7-6-17-12-11(8-16-17)13(15-9-14-12)19-10-4-2-1-3-5-10/h8-10,18H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEQFROPWYFUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC=NC3=C2C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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